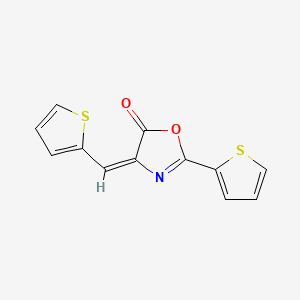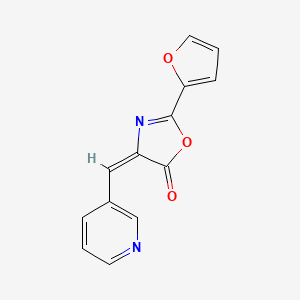
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The ability of CMA to inhibit TRPV1 has made it a valuable tool for studying the role of this channel in various physiological and pathological processes.
作用机制
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide acts as a selective inhibitor of TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can block these processes and prevent the activation of the channel.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can inhibit the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, from sensory neurons. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically target this channel and study its role in various physiological and pathological processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Additionally, further studies are needed to fully understand the role of TRPV1 in various physiological and pathological processes, as well as the potential therapeutic applications of TRPV1 inhibitors, including N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Finally, the development of more effective methods for administering N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in experimental settings could improve its utility as a research tool.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3,4-dimethylphenol to form the intermediate 3-chloro-4-methoxy-N-(3,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in a variety of scientific research applications due to its ability to selectively inhibit TRPV1. TRPV1 is involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can be used to study the role of this channel in these processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, such as chronic pain and inflammatory disorders.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-13-5-7-16(21-3)15(18)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGBVCSGDFGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

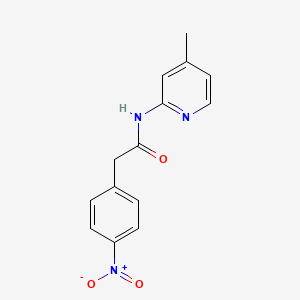
![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
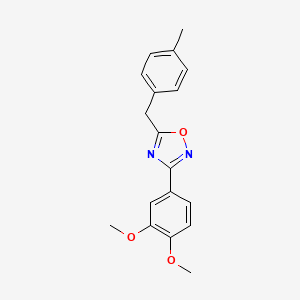
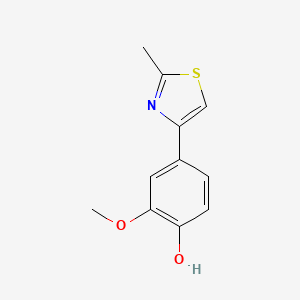
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)

![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)
